N-[4-(1-pyrrolidinyl)benzyl]acetamide
Description
N-[4-(1-Pyrrolidinyl)benzyl]acetamide is a synthetic acetamide derivative featuring a benzylamine core substituted at the para position with a pyrrolidine ring.
Properties
IUPAC Name |
N-[(4-pyrrolidin-1-ylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-11(16)14-10-12-4-6-13(7-5-12)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFWTBMZTYUMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
2-Chloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide (2-CNP)
- Structure : Differs by a chlorine atom at the α-position of the acetamide.
- Comparison : The absence of the chlorine in N-[4-(1-pyrrolidinyl)benzyl]acetamide may reduce its inhibitory potency against acetylcholinesterase but improve metabolic stability.
N-[4-(Diethylamino)benzyl]-2,2,2-trifluoroacetamide (30c)
- Structure: Contains a trifluoroacetamide group and a diethylamino substituent.
- Activity : Synthesized for GABA transporter modulation; the trifluoromethyl group enhances lipophilicity and bioavailability .
N-(4-(2-Propylhydrazinecarbonyl)benzyl)acetamide (80e)
- Structure : Features a hydrazinecarbonyl linker.
- Activity : Designed as a histone deacetylase (HDAC) inhibitor; the hydrazine group facilitates metal-binding interactions .
- Comparison : The target compound lacks this linker, suggesting divergent mechanisms (e.g., enzyme inhibition vs. receptor antagonism).
Heterocyclic Ring Modifications
N-(1-Benzylpiperidin-4-yl)acetamide
- Structure : Replaces pyrrolidine with a six-membered piperidine ring.
- Activity : Piperidine derivatives often exhibit enhanced blood-brain barrier penetration due to reduced ring strain .
- Comparison : The smaller pyrrolidine ring in the target compound may confer higher binding affinity to specific targets but lower solubility.
(S)-N-(1-Benzylpyrrolidin-3-yl)acetamide
- Structure : Stereospecific substitution at the pyrrolidine C3 position.
- Activity : Stereochemistry influences receptor selectivity; the (S)-configuration may optimize chiral interactions .
- Comparison : The target compound’s lack of defined stereochemistry could result in mixed pharmacological outcomes.
Functional Group Replacements
N-Phenylacetamide Sulphonamides (Compounds 35–37)
- Structure : Incorporate sulfonamide groups (e.g., 4-methylpiperazinylsulfonyl).
- Activity: Exhibit analgesic and anti-hypernociceptive properties, with compound 35 outperforming paracetamol in some assays .
- Comparison : The target compound’s pyrrolidine may reduce off-target effects compared to sulfonamides, which are associated with hypersensitivity reactions.
N-(4-Hydroxyphenyl)acetamide (Paracetamol)
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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